4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
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Overview
Description
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring fused with a pyrimidine ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Mechanism of Action
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method employs ethyl acetate as a solvent, with TBHP alone to facilitate one-pot tandem cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like TBHP and solvents like ethyl acetate are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Cyclization Reactions: More complex heterocyclic structures.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Scientific Research Applications
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: Similar in structure but lack the pyrimidine ring.
N-(pyridin-2-yl)amides: Share the pyridine ring but differ in the rest of the structure.
Uniqueness
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is unique due to the presence of both the imidazo[1,2-a]pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and as a pharmacophore in drug discovery .
Properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8/h1-6H,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFNPLAPJMTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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